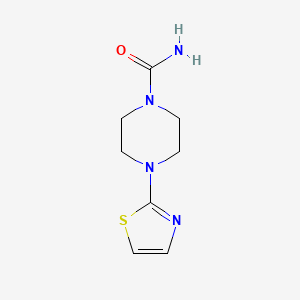

4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

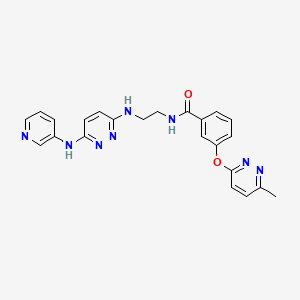

“4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide” is a chemical compound with the CAS Number: 856844-49-0 . It has a molecular weight of 212.28 .

Molecular Structure Analysis

The InChI code for “4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide” is provided, which can be used to generate its molecular structure .Physical And Chemical Properties Analysis

The melting point of “4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide” is between 219-220 degrees Celsius .Scientific Research Applications

Anticancer Potential

A study by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle for their effectiveness against a range of cancer cell lines. This suggests a promising direction for the development of new anticancer agents (Turov, 2020).

Antipsychotic Agents

Research conducted by Norman et al. (1996) on heterocyclic carboxamides, including structures related to 4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide, indicated potential antipsychotic properties. This study assessed the ability of these compounds to bind to dopamine and serotonin receptors, showing promising results for certain derivatives as antipsychotic agents (Norman et al., 1996).

Antimicrobial and Antitubercular Activity

Basoğlu et al. (2013) and Reddy et al. (2014) explored the synthesis of hybrid molecules containing piperazine and their biological activities, including antimicrobial and antiurease effects. These studies revealed compounds with good to moderate antimicrobial activity against various microorganisms, highlighting the potential of piperazine derivatives in combating infectious diseases (Basoğlu et al., 2013); (Reddy et al., 2014).

Antiviral and Antimicrobial Activities

Krishna Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine and evaluated their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities, revealing promising candidates for further development as antiviral and antimicrobial agents (Krishna Reddy et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, with several compounds exhibiting potent anti-mycobacterial activity and low cytotoxicity. This suggests their potential as therapeutic agents targeting mycobacterial infections (Pancholia et al., 2016).

Safety And Hazards

properties

IUPAC Name |

4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c9-7(13)11-2-4-12(5-3-11)8-10-1-6-14-8/h1,6H,2-5H2,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSVAXNBUKVLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazol-2-YL)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B2534320.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2534326.png)

![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2534327.png)

![6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2534334.png)

![Cyclopropyl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2534339.png)